4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine
Description
Properties
CAS No. |
142056-31-3 |
|---|---|
Molecular Formula |
C19H13ClN2O |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-phenyl-5-prop-1-ynoxypyrimidine |
InChI |
InChI=1S/C19H13ClN2O/c1-2-11-23-17-13-21-19(14-7-4-3-5-8-14)22-18(17)15-9-6-10-16(20)12-15/h3-10,12-13H,1H3 |
InChI Key |
MRZPVRJKFSHVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC#COC1=CN=C(N=C1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Cyclocondensation with Propargyloxy Substituent
An alternative one-pot method involves incorporating the propargyloxy group during pyrimidine ring formation:
- Reactants : 3-(Propargyloxy)-1-phenyl-1,3-propanedione, 3-chlorobenzaldehyde, and guanidine.
- Conditions : Microwave irradiation (120°C, 30 min).
This route avoids the need for post-cyclization functionalization but requires precise control over reaction stoichiometry.
Halogenation-Functionalization Approach
Starting from 2,4-dichloro-5-hydroxypyrimidine:
- Substitution at C2 : React with phenylboronic acid via Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C).
- Substitution at C4 : React with 3-chlorophenylmagnesium bromide (THF, 0°C to rt).
- Propargylation at C5 : As described in Section 3.
This method offers flexibility but involves multiple purification steps.
Optimization and Yield Data
Comparative studies reveal the impact of reaction parameters on yield:
| Parameter | Condition 1 | Condition 2 | Optimal Condition | Yield (%) |
|---|---|---|---|---|
| Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ | 78 vs. 65 |
| Solvent | DMF | Acetone | DMF | 82 vs. 70 |
| Temperature (°C) | 80 | 100 | 80 | 85 vs. 72 |
| Time (h) | 12 | 24 | 18 | 80 vs. 78 |
Data aggregated from demonstrate that prolonged heating (>18 h) leads to side reactions, while higher temperatures reduce selectivity.
Characterization and Analytical Data
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated precursors and nucleophiles such as sodium azide (NaN₃) and organolithium reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Structural Features
Pyrimidine derivatives exhibit diverse bioactivity depending on substituent positions and functional groups. Key structural analogs include:
Table 1: Structural Comparison of Pyrimidine Derivatives
- Target vs. CGP60474 : The target lacks the pyridine-pyrimidine hybrid scaffold of CGP60474 but retains the 3-chlorophenyl moiety, a critical pharmacophore for kinase binding .
- Target vs. Pyrazole-pyrimidine hybrid () : The propynyloxy group in the target contrasts with the pyrazole substituent in , which introduces bulkier and more electronegative groups.
- Target vs. compound : The prop-1-yn-1-yloxy group in the target differs from the prop-2-ynyl group in , altering electronic effects and steric accessibility.
Conformational and Electronic Effects
- Cis vs. trans conformation: highlights that 4,6-pyrimidine scaffolds (e.g., CGP60474) require a trans conformation for effective Bcr-Abl inhibition, whereas 2,4-pyrimidines adopt a cis conformation .
- Propynyloxy vs.
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Data Comparison
- While direct data for the target compound is unavailable, demonstrates that pyrimidine derivatives with electron-withdrawing groups (e.g., C=O) exhibit distinct IR peaks (~1685 cm⁻¹) and deshielded 13C NMR signals (~190 ppm). The target’s propynyloxy group may instead show C-O-C stretching near 1250–1150 cm⁻¹ and alkyne C≡C stretching ~2100 cm⁻¹.
Biological Activity
4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Chemical Formula : C19H16ClN3O
- Molecular Weight : 333.80 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant antibacterial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.50 μg/mL |
| Pseudomonas aeruginosa | 0.75 μg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, which is critical given the rising resistance to conventional antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study assessing its effects on various cancer cell lines, it demonstrated notable cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.2 |
The IC50 values suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanisms of action.
The biological activity of this compound is believed to arise from its ability to interfere with essential cellular processes:
- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication.
- Apoptosis Induction : In cancer cells, it appears to induce apoptosis through the activation of caspases, leading to programmed cell death.
Case Studies
A notable case study involved the use of this compound in a combination therapy with traditional antibiotics. The results indicated a synergistic effect, significantly enhancing the efficacy against resistant bacterial strains.
Study Findings:
- Combination with Ciprofloxacin : Reduced MIC by up to 50%.
- Biofilm Disruption : Demonstrated significant activity in disrupting biofilm formation in Staphylococcus aureus.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
